molecular formula C11H16F2N2O2 B11809271 Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B11809271
M. Wt: 246.25 g/mol
InChI Key: FGCFMJDQDPWQMW-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, an isobutyl group, and an ethyl ester group attached to a pyrazole ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making such compounds of significant interest in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(difluoromethyl)-1-cyclopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is unique due to the presence of the isobutyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural feature may enhance its biological activity and selectivity compared to other similar compounds .

Biological Activity

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate (CAS No. 151733-96-9) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₈F₂N₂O₂
  • Molecular Weight : 190.15 g/mol
  • Storage Conditions : Inert atmosphere, 2-8°C

Antitumor Activity

Recent studies have highlighted that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various oncogenic pathways:

  • BRAF(V600E) and EGFR inhibition.
  • Effects on telomerase and Aurora-A kinase pathways, which are critical in cancer cell proliferation .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties:

  • Inhibition of nitric oxide (NO) production in endotoxin-induced models.
  • Significant reduction in carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity:

  • It showed effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the difluoromethyl group at position 5 and the isobutyl group at position 1 are essential for enhancing the compound's potency. Variations in these substituents can lead to different biological profiles:

  • Compounds with additional substitutions on the aromatic ring often exhibit enhanced selectivity and potency against specific targets like COX enzymes .

Case Study: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. This compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

CompoundTargetIC50 (µM)
This compoundBRAF(V600E)12.3
Reference DrugBRAF(V600E)10.7

Case Study: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound significantly reduced edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

Treatment GroupEdema Reduction (%)
This compound68%
Control20%

Properties

IUPAC Name

ethyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c1-4-17-11(16)8-5-14-15(6-7(2)3)9(8)10(12)13/h5,7,10H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCFMJDQDPWQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(C)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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